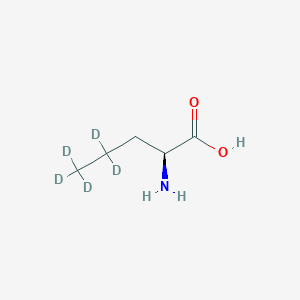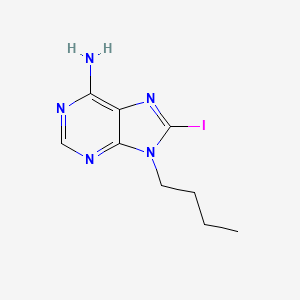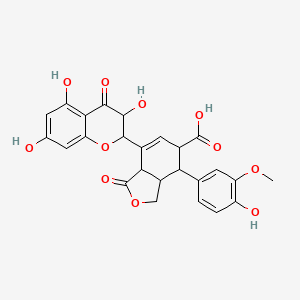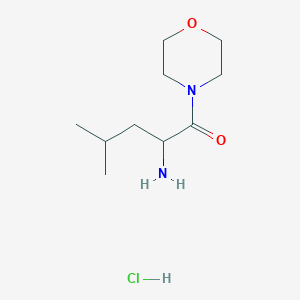
l-2-Aminopentanoic-4,4,5,5,5-d5 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-2-Aminopentanoic-4,4,5,5,5-d5 acid is a stable isotope-labeled compound, specifically a deuterated form of L-norvaline. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving metabolic pathways and protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-2-Aminopentanoic-4,4,5,5,5-d5 acid typically involves the incorporation of deuterium atoms into the L-norvaline structure. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification: Employing techniques such as crystallization and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
L-2-Aminopentanoic-4,4,5,5,5-d5 acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides.
科学研究应用
L-2-Aminopentanoic-4,4,5,5,5-d5 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Pathway Studies: Used to trace metabolic pathways and understand the fate of amino acids in biological systems.
Protein Synthesis Research: Helps in studying protein synthesis and degradation processes.
Pharmaceutical Research: Used in the development of new drugs and understanding drug metabolism.
Industrial Applications: Employed in the production of deuterated compounds for various industrial applications.
作用机制
The mechanism of action of L-2-Aminopentanoic-4,4,5,5,5-d5 acid involves its incorporation into metabolic pathways where it can replace its non-deuterated counterpart. The deuterium atoms provide a unique signature that can be tracked using various analytical techniques, allowing researchers to study the compound’s behavior and interactions in biological systems. The molecular targets and pathways involved include amino acid transporters and enzymes involved in amino acid metabolism.
相似化合物的比较
L-2-Aminopentanoic-4,4,5,5,5-d5 acid is compared with other similar compounds such as:
L-Norvaline: The non-deuterated form of the compound, used in similar research applications but lacks the isotopic labeling.
L-Isoleucine-2-d1: Another deuterated amino acid used in metabolic studies.
N-Acetyl-L-glutamic-2,3,3,4,4-d5 Acid: A deuterated form of L-glutamic acid used in similar research applications.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways.
属性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
122.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-4,4,5,5,5-pentadeuteriopentanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2 |
InChI 键 |
SNDPXSYFESPGGJ-JWUQSEDQSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C[C@@H](C(=O)O)N |
规范 SMILES |
CCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)
![8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12309024.png)
![4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)





![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)




